N-(ethoxycarbonyl)leucine (CAS 19887-30-0), often abbreviated as Etoc-Leu-OH, is a specialized, N-protected aliphatic amino acid featuring an ethyl carbamate moiety [1]. Unlike transient protecting groups, the ethoxycarbonyl group survives harsh acidic (50% TFA), basic (20% piperidine), and reductive (Pd/C, H2) environments [2]. In industrial procurement and advanced medicinal chemistry, this compound is primarily selected either as a permanent, lipophilic N-terminal cap retained in the final active pharmaceutical ingredient (API), or as a highly orthogonal protecting group that withstands complex, multi-step synthetic sequences where standard Boc, Cbz, or Fmoc protections would prematurely degrade [1]. Its low molecular weight also offers a quantifiable atom economy advantage for large-scale manufacturing.
Procuring standard protected leucines (such as Boc-Leu-OH, Cbz-Leu-OH, or Fmoc-Leu-OH) as generic substitutes for N-(ethoxycarbonyl)leucine introduces critical failure points in both process chemistry and final API efficacy [1]. Boc and Fmoc groups are highly labile to mild acids (e.g., TFA) and mild bases (e.g., piperidine), respectively, meaning they cannot survive orthogonal deprotection steps required in complex peptidomimetic synthesis [2]. Cbz groups are readily destroyed by catalytic hydrogenation. Furthermore, if the carbamate is intended to remain in the final drug molecule as a structural pharmacophore element, substituting the ethyl group with a bulky tert-butyl (Boc) or fluorenylmethyl (Fmoc) group alters the molecule's steric profile, lipophilicity (LogP), and target binding affinity, rendering the resulting analog biologically inactive or pharmacokinetically unviable [1].
In synthetic workflows requiring the removal of acid-labile groups (such as tert-butyl esters), the N-terminal protecting group must remain intact. N-(ethoxycarbonyl)leucine demonstrates absolute stability under standard acidic deprotection conditions, whereas the industry-standard Boc-Leu-OH is rapidly cleaved [1].
| Evidence Dimension | Cleavage rate in 50% TFA/DCM at 25°C |
| Target Compound Data | 0% cleavage at 24 hours |
| Comparator Or Baseline | Boc-Leu-OH (>99% cleavage in <30 minutes) |
| Quantified Difference | Complete retention of the Etoc group vs. total loss of the Boc group under identical acidic conditions. |
| Conditions | 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. |
Enables the selective deprotection of other acid-labile side-chain protections without compromising the N-terminal cap during complex syntheses.
When a synthetic route utilizes benzyl ethers or esters that must be removed via hydrogenolysis, the N-terminal group must resist reduction. N-(ethoxycarbonyl)leucine is completely inert to catalytic hydrogenation, unlike Cbz-Leu-OH which is rapidly destroyed [1].
| Evidence Dimension | Cleavage rate under H2 (1 atm) with Pd/C catalyst |
| Target Compound Data | 0% cleavage at 24 hours |
| Comparator Or Baseline | Cbz-Leu-OH (>99% cleavage in <2 hours) |
| Quantified Difference | Absolute stability of the Etoc group vs. rapid and complete degradation of the Cbz group. |
| Conditions | 10% Pd/C, 1 atm H2 gas, methanol solvent, 25°C. |
Allows process chemists to utilize benzyl-based orthogonal protecting groups elsewhere in the molecule without destroying the leucine N-protection.
For large-scale industrial API synthesis, the mass of the protecting group directly impacts raw material costs and waste generation. The ethoxycarbonyl group offers a significantly lower molecular weight burden compared to the bulky fluorenylmethyloxycarbonyl (Fmoc) group [1].
| Evidence Dimension | Molecular weight / Mass efficiency per mole |
| Target Compound Data | MW: 203.24 g/mol |
| Comparator Or Baseline | Fmoc-Leu-OH (MW: 353.41 g/mol) |
| Quantified Difference | 42.5% reduction in raw material mass per mole of active leucine transferred. |
| Conditions | Stoichiometric calculation for industrial peptide/API synthesis. |
Significantly reduces the mass of organic waste generated and increases reactor throughput in commercial API production.
In solid-phase peptide synthesis (SPPS), the N-terminal cap must often survive repeated cycles of base-mediated deprotection. N-(ethoxycarbonyl)leucine is completely stable to piperidine, whereas Fmoc-Leu-OH is designed to be rapidly cleaved [1].
| Evidence Dimension | Cleavage rate in 20% piperidine/DMF |
| Target Compound Data | 0% cleavage at 24 hours |
| Comparator Or Baseline | Fmoc-Leu-OH (>99% cleavage in <15 minutes) |
| Quantified Difference | 100% retention of the Etoc group vs. complete removal of the Fmoc group. |
| Conditions | 20% piperidine in N,N-dimethylformamide (DMF) at 25°C. |
Allows the Etoc group to be used as a permanent N-terminal cap during ongoing SPPS cycles without being stripped by Fmoc deprotection reagents.
Because the ethoxycarbonyl group is highly stable and metabolically robust, N-(ethoxycarbonyl)leucine is an ideal starting material for synthesizing specific protease inhibitors and antiviral peptidomimetics where the ethyl carbamate serves as a permanent, lipophilic hydrogen-bond acceptor in the final drug structure [1].
In synthetic routes that require repeated exposure to TFA (for Boc removal), piperidine (for Fmoc removal), or catalytic hydrogenation (for Cbz/benzyl removal), Etoc-Leu-OH provides a reliable, unreactive N-terminus that survives all standard deprotection conditions until harsh basic hydrolysis is specifically applied [2].
For large-scale manufacturing of leucine-containing intermediates, the low molecular weight of the ethoxycarbonyl group (compared to bulky Fmoc or Cbz groups) maximizes reactor capacity and minimizes the mass of organic waste generated during eventual deprotection or downstream processing [2].